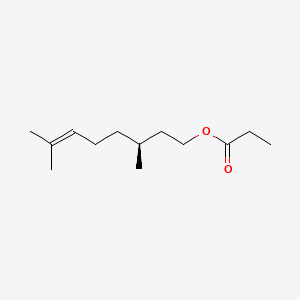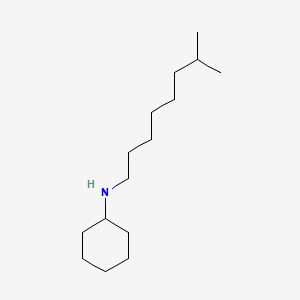
N-Isononylcyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isononylcyclohexylamine is an organic compound with the molecular formula C15H31N. It is a derivative of cyclohexylamine, where the cyclohexyl group is substituted with an isononyl group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isononylcyclohexylamine can be synthesized through the alkylation of cyclohexylamine with isononyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cyclohexylamine and isononyl halides are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isononylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Isononylcyclohexylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Isononylcyclohexylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: A simpler analog without the isononyl group.
N-Nonylcyclohexylamine: Similar structure but with a nonyl group instead of an isononyl group.
N-Decylcyclohexylamine: Similar structure but with a decyl group.
Uniqueness
N-Isononylcyclohexylamine is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it suitable for specific industrial applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93963-89-4 |
|---|---|
Molekularformel |
C15H31N |
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
N-(7-methyloctyl)cyclohexanamine |
InChI |
InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3 |
InChI-Schlüssel |
ZLOIOBQMTBIYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCNC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


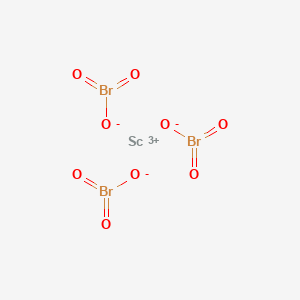
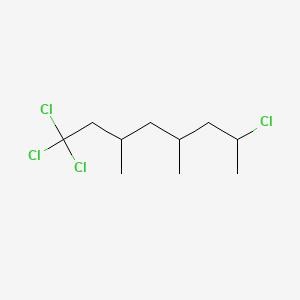
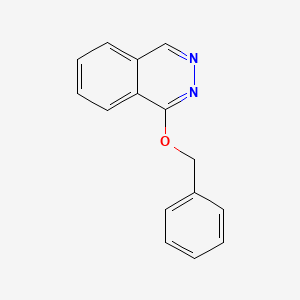

![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
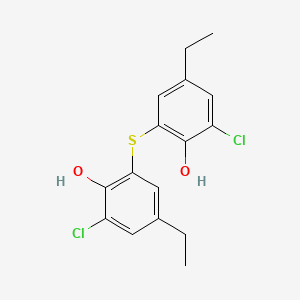
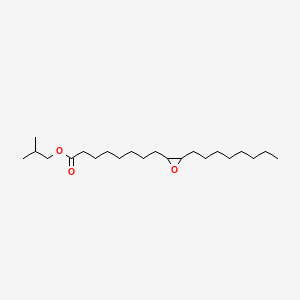
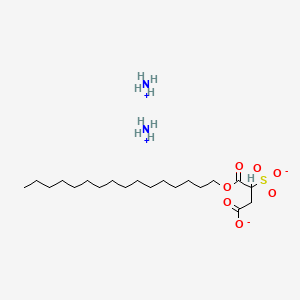
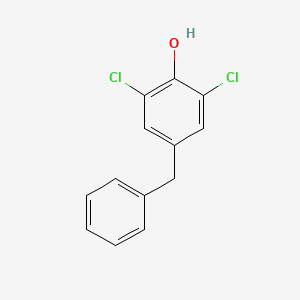
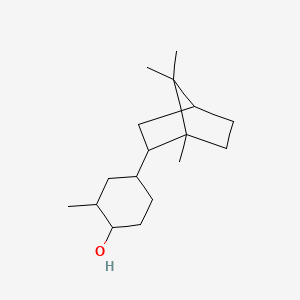
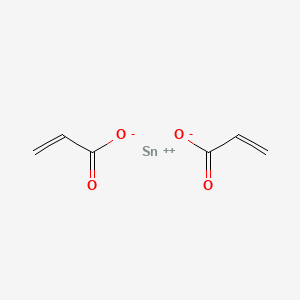
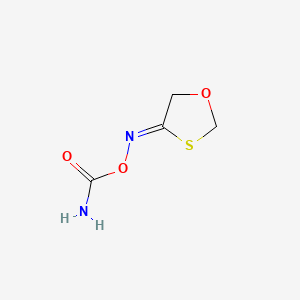
![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
